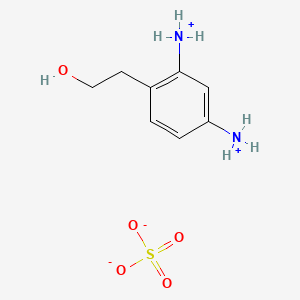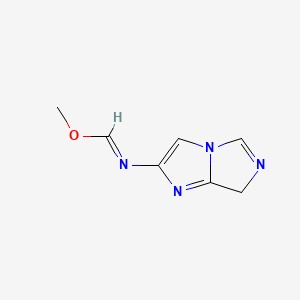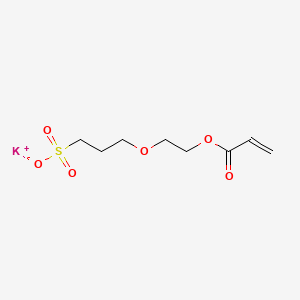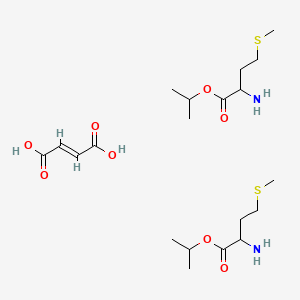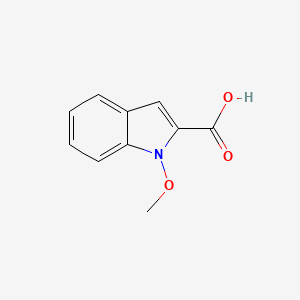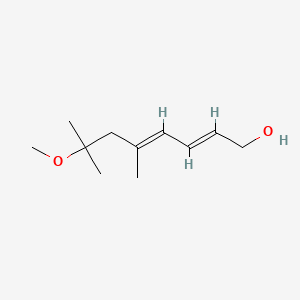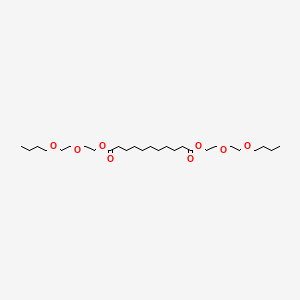
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a butenone moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Comparación Con Compuestos Similares
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(tert-Butyl)-2-methylphenyl derivatives and other butenone-containing compounds.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups confer unique reactivity and properties to the compound, making it distinct from other similar molecules.
Propiedades
Número CAS |
93942-47-3 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(E)-1-(5-tert-butyl-2-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C15H20O/c1-6-7-14(16)13-10-12(15(3,4)5)9-8-11(13)2/h6-10H,1-5H3/b7-6+ |
Clave InChI |
VJEAIPXARJXWIU-VOTSOKGWSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
SMILES canónico |
CC=CC(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


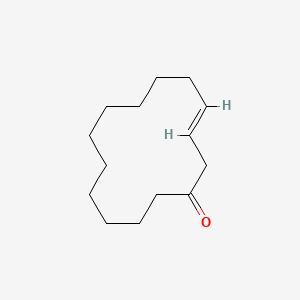
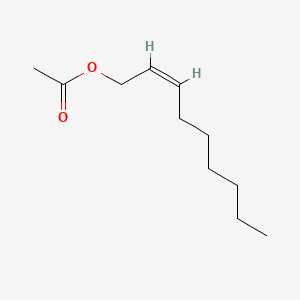
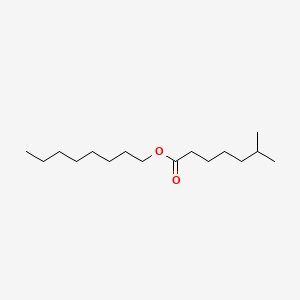
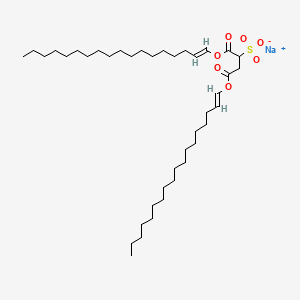

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
